1-[(4-nitrophenyl)methyl]azocane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]azocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-16(18)14-8-6-13(7-9-14)12-15-10-4-2-1-3-5-11-15/h6-9H,1-5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQORWOCQSCFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides not only the mass-to-charge ratio (m/z) of the molecular ion but also its elemental composition, offering a high degree of confidence in structural assignment.
The chemical formula for 1-[(4-nitrophenyl)methyl]azocane is C₁₄H₂₀N₂O₂. The theoretical exact mass of the neutral molecule can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).
Table 1: Theoretical Isotopic Mass Data for this compound
| Atom | Isotopic Mass (Da) | Number of Atoms | Total Mass (Da) |
| Carbon (¹²C) | 12.000000 | 14 | 168.000000 |
| Hydrogen (¹H) | 1.007825 | 20 | 20.156500 |
| Nitrogen (¹⁴N) | 14.003074 | 2 | 28.006148 |
| Oxygen (¹⁶O) | 15.994915 | 2 | 31.989830 |
| Total | 248.152478 |
In a typical HRMS experiment, the compound would be ionized, most commonly forming a protonated molecule [M+H]⁺ in positive ion mode. The precise mass of this ion would be experimentally measured and compared to the theoretical value.
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Chemical Formula | Theoretical m/z |
| [M]⁺ | C₁₄H₂₀N₂O₂ | 248.15248 |
| [M+H]⁺ | C₁₄H₂₁N₂O₂⁺ | 249.15975 |
| [M+Na]⁺ | C₁₄H₂₀N₂O₂Na⁺ | 271.14170 |
The high resolution of the mass analyzer allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For instance, an observed m/z of 249.15975 would strongly support the elemental composition of C₁₄H₂₁N₂O₂⁺, confirming the identity of the compound.
Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) provides valuable information about the compound's structure through the analysis of its fragmentation pattern. While no specific experimental fragmentation data for this compound is publicly available, a plausible fragmentation pathway can be predicted based on the known fragmentation of related structures, such as N-benzyl amines and nitroaromatic compounds. nih.govnih.govscielo.br
The primary fragmentation pathways are expected to involve cleavages at the benzylic C-N bond, rearrangements of the nitro group, and ring-opening of the azocane (B75157) moiety.
Key Predicted Fragmentation Steps:
Benzylic Cleavage: The most facile fragmentation is the cleavage of the C-N bond between the benzylic carbon and the azocane nitrogen. This would result in the formation of the stable 4-nitrobenzyl cation (m/z 136.0393) and a neutral azocane radical. The 4-nitrobenzyl cation is a prominent peak in the mass spectra of many p-nitrobenzyl compounds. nih.gov
Tropylium Ion Formation: The 4-nitrobenzyl cation could further rearrange to a nitrotropylium ion, a common fragmentation pathway for benzyl (B1604629) derivatives, which would retain the same m/z of 136.
Alpha-Cleavage of the Azocane Ring: Another characteristic fragmentation of amines is the cleavage of the C-C bond alpha to the nitrogen atom within the azocane ring. youtube.com This would lead to the formation of an iminium ion. For instance, cleavage of the C2-C3 bond of the azocane ring could lead to a fragment ion.
Nitro Group Rearrangements: Nitroaromatic compounds often exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da) from the molecular ion or fragment ions. youtube.com The loss of NO from the 4-nitrobenzyl cation would yield a fragment at m/z 106. The loss of NO₂ would result in a benzyl cation at m/z 91.
Table 3: Predicted Major Fragment Ions of this compound
| m/z (Theoretical) | Proposed Fragment | Plausible Origin |
| 249.15975 | [C₁₄H₂₁N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 136.0393 | [C₇H₆NO₂]⁺ | 4-nitrobenzyl cation via benzylic cleavage |
| 112.1120 | [C₇H₁₄N]⁺ | Azocanylmethyl iminium ion |
| 106.0495 | [C₇H₆O]⁺ | Loss of NO from the 4-nitrobenzyl cation |
| 91.0542 | [C₇H₇]⁺ | Benzyl cation via loss of NO₂ from the 4-nitrobenzyl cation |
The elucidation of these fragmentation pathways through MS/MS experiments would provide unequivocal structural confirmation of this compound.
Chiroptical Spectroscopy (If applicable to chiral derivatives/synthetic intermediates)
As this compound itself is an achiral molecule, chiroptical spectroscopic techniques are not applicable. These methods are only relevant for chiral molecules, i.e., those that are non-superimposable on their mirror images.
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. researchgate.net This technique is a powerful tool for the stereochemical analysis of chiral compounds. Since this compound does not possess any stereogenic centers and is achiral, it would not exhibit a CD spectrum. Should chiral derivatives be synthesized, for example, by introducing a substituent on the azocane ring or on the benzylic carbon, CD spectroscopy would become a critical technique for determining their absolute configuration.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. ufz.de Similar to CD spectroscopy, ORD is a property of chiral molecules. Therefore, ORD studies are not applicable to the achiral parent compound this compound. If chiral intermediates were used in its synthesis or if chiral derivatives were prepared, ORD could be employed to characterize them. researchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing deep insights into the electronic nature of molecules. These calculations would be essential to characterize the distribution of electrons and the nature of chemical bonds within 1-[(4-nitrophenyl)methyl]azocane.
Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. For this compound, one would expect the HOMO to be localized primarily on the electron-rich azocane (B75157) ring and the nitrogen atom, while the LUMO would likely be centered on the electron-deficient nitrophenyl group. A hypothetical data table for such an analysis is presented below, illustrating the type of information that would be generated.
Hypothetical Data: HOMO-LUMO Analysis of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap (ΔE) | - |
No published data is available for this compound.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map would illustrate regions of negative potential (in red), typically associated with lone pairs of electrons and indicative of sites for electrophilic attack, and regions of positive potential (in blue), associated with atomic nuclei and indicative of sites for nucleophilic attack. In this compound, the nitro group would be expected to be a region of strong negative potential, while the hydrogen atoms of the azocane ring and the benzylic protons would likely exhibit positive potential.
Atomic Charges and Bond Order Calculations
Calculations of atomic charges (e.g., using Mulliken, NBO, or Hirshfeld population analysis) would quantify the electron distribution on an atom-by-atom basis. This would provide a more detailed picture of the electronic effects of the 4-nitrophenylmethyl substituent on the azocane ring. Bond order calculations would, in turn, offer insights into the strength and nature of the chemical bonds within the molecule. For instance, one could investigate the degree of double bond character in the C-N bonds of the nitro group and the bond orders within the aromatic ring.
Hypothetical Data: Calculated Atomic Charges for Selected Atoms in this compound
| Atom | Mulliken Charge (a.u.) |
|---|---|
| N (azocane) | - |
| N (nitro group) | - |
| O (nitro group) | - |
| C (benzylic) | - |
No published data is available for this compound.
Conformational Analysis and Energy Landscapes
The flexibility of the eight-membered azocane ring means that this compound can exist in numerous conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's preferred shape.
Molecular Mechanics and Force Field Development
For a molecule of this size, molecular mechanics methods, which employ classical force fields, are often the first step in exploring the conformational space. While generic force fields can provide a preliminary overview, the development of a specific force field parameterized for substituted azocanes would yield more accurate results. This would involve fitting parameters to reproduce experimental data or higher-level quantum mechanics calculations for smaller, representative fragments of the molecule.
Global Conformational Search Strategies
To map the potential energy surface of this compound, various global conformational search strategies would be employed. These could include systematic grid searches of rotatable bonds, stochastic methods like Monte Carlo simulations, or molecular dynamics simulations. The goal of these searches is to identify all low-energy conformers and the transition states that connect them. The results would be a detailed energy landscape, revealing the most stable conformations and the pathways for conformational change. This information is vital for understanding how the molecule might interact with biological targets or pack in a crystal lattice.
Potential Energy Surface Scans
Potential energy surface (PES) scans are a fundamental computational tool used to explore the conformational space of a molecule and identify stable isomers and the transition states that connect them. orientjchem.orgrsc.org This is particularly important for a flexible molecule like this compound, which possesses multiple rotatable bonds. A relaxed PES scan involves systematically changing a specific geometric parameter, such as a bond length, angle, or dihedral angle, while optimizing the remaining degrees of freedom at each step. rsc.org
A critical dihedral angle in this compound is the C-C-N-C torsion angle, which describes the rotation of the 4-nitrophenyl group relative to the azocane ring. A PES scan of this dihedral angle can reveal the energy barriers to rotation and identify the most stable (lowest energy) conformation.
Below is an illustrative data table representing a hypothetical PES scan for the rotation around the C-C-N-C dihedral angle. The energies are relative to the most stable conformation.
Interactive Data Table: Potential Energy Surface Scan
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|
| 0 | 2.5 |
| 30 | 1.0 |
| 60 | 0.0 |
| 90 | 1.2 |
| 120 | 2.8 |
| 150 | 4.0 |
| 180 | 4.5 |
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, assignments of experimental signals can be confirmed, and the relationship between molecular structure and spectroscopic output can be elucidated.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Predicting NMR chemical shifts computationally, typically using Density Functional Theory (DFT) and the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the assignment of complex spectra. nih.govnih.gov The accuracy of these predictions depends on the chosen functional and basis set. nih.govnih.gov For this compound, distinct chemical shifts are expected for the aromatic protons, the benzylic protons, and the various methylene (B1212753) groups within the azocane ring.
The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, calculated to illustrate the expected ranges for each type of nucleus.
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H (ortho to NO₂) | 8.15 | 123.5 |
| Aromatic C-H (meta to NO₂) | 7.50 | 129.0 |
| Benzylic CH₂ | 3.80 | 58.0 |
| Azocane CH₂ (adjacent to N) | 2.70 | 55.0 |
| Azocane CH₂ | 1.60 | 27.0 |
| Aromatic C-NO₂ | - | 147.0 |
| Aromatic C-CH₂ | - | 140.0 |
Simulated Vibrational Spectra and Mode Assignments
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations, allowing for detailed mode assignments. scirp.org For this compound, characteristic vibrational frequencies are associated with the nitro group, the aromatic ring, and the aliphatic azocane ring.
Key predicted vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group, C-H stretching from both the aromatic and aliphatic portions of the molecule, and various bending and deformation modes. scirp.orgbutlerov.com
Interactive Data Table: Simulated Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Vibrational Mode Assignment | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 2950-2850 | Aliphatic C-H Stretch | Strong |
| 1590 | Aromatic C=C Stretch | Medium |
| 1520 | Asymmetric NO₂ Stretch | Very Strong |
| 1345 | Symmetric NO₂ Stretch | Strong |
| 1110 | C-N Stretch | Medium |
UV-Vis Absorption Spectrum Prediction
The electronic absorption properties of a molecule can be predicted using time-dependent DFT (TD-DFT) or other excited-state methods. uni-muenchen.deresearchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. For this compound, the primary chromophore is the 4-nitrophenyl group. The electronic spectrum is expected to be dominated by π→π* transitions within the aromatic system, with the nitro group significantly influencing the absorption wavelength. libretexts.org Aromatic nitro compounds are known to absorb in the UV region. libretexts.org
Interactive Data Table: Predicted UV-Vis Absorption Data
| Predicted λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Electronic Transition Type |
|---|---|---|
| 275 | 12,000 | π→π* |
Reaction Mechanism Modeling
Computational chemistry is a key tool for investigating the mechanisms of chemical reactions, providing insights into the energetic profiles and the structures of transient species like transition states.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways
Understanding a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction pathway. Computationally, a transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. Various algorithms exist to locate these elusive structures.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products, confirming that the located TS indeed connects the desired species. uni-muenchen.de This provides a detailed picture of the geometric changes that occur throughout the reaction. For this compound, such modeling could be applied to study reactions like nucleophilic substitution at the benzylic carbon or conformational changes of the azocane ring.
Activation Energy and Reaction Enthalpy Calculations
In the computational investigation of chemical reactions, determining the activation energy (ΔG‡) and reaction enthalpy (ΔH) is fundamental to understanding reaction feasibility, kinetics, and thermodynamics. For a compound like this compound, which is typically synthesized via a nucleophilic substitution (SN2) reaction between azocane and a 4-nitrobenzyl halide, these parameters can be calculated using quantum mechanical methods.
Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP in conjunction with a basis set such as 6-31+G* to provide a good balance between accuracy and computational cost. mdpi.com Such calculations map the potential energy surface of the reaction, identifying the energy of the reactants, products, and the transition state. mdpi.comresearchgate.net The activation energy is the energy difference between the reactants and the highest point on the reaction pathway (the transition state), while the reaction enthalpy is the energy difference between the products and the reactants.
Illustrative Data for the Synthesis of this compound via SN2 Reaction
| Reactant (4-nitrobenzyl-X) | Activation Energy (ΔG‡) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |
| 4-nitrobenzyl chloride | 17.5 | -22.0 |
| 4-nitrobenzyl bromide | 15.8 | -25.5 |
| 4-nitrobenzyl iodide | 14.2 | -29.1 |
These calculations provide critical insights. A lower activation energy suggests a faster reaction rate. The reaction enthalpy indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). For many SN2 reactions, the process is exothermic, providing a thermodynamic driving force for the formation of the product. mdpi.com
Solvent Effects in Computational Reaction Modeling
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. chemrxiv.orgresearchgate.net Computational chemistry accounts for these solvent effects through various models, which can be broadly categorized as implicit or explicit. researchgate.net
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, surrounding the solute molecules. mdpi.comresearchgate.net This approach is computationally efficient and can effectively model the bulk electrostatic effects of the solvent. For the formation of this compound, moving from a nonpolar solvent to a polar one would be expected to alter the energetics. SN2 reactions involving a neutral nucleophile (azocane) and a neutral electrophile (4-nitrobenzyl halide) typically proceed through a transition state with significant charge separation. Polar solvents can stabilize this charged transition state, but they also strongly solvate the nucleophilic reactant, making it less reactive. The net effect on the activation energy can vary. sciforum.net For many SN2 reactions, an increase in solvent polarity can lead to a decrease in the reaction rate. mdpi.comresearchgate.net
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, typically in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. chemrxiv.org The reacting molecules are treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with less computationally intensive molecular mechanics. This method allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for an accurate description of the reaction energetics. chemrxiv.org
The choice of solvent can dramatically alter the potential energy surface of a reaction. A reaction that proceeds through a double-well potential in the gas phase (indicating the formation of a stable intermediate complex) might become a unimodal, single-barrier process in a solvating environment. researchgate.netsciforum.net
Illustrative Solvent Effects on the Activation Energy for the Formation of this compound
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡) (kcal/mol) |
| Gas Phase | 1 | 12.1 |
| Cyclohexane | 2.0 | 16.5 |
| Dichloromethane | 8.9 | 18.2 |
| Acetonitrile | 37.5 | 19.8 |
| Water | 78.4 | 21.5 |
Note: This table presents illustrative data based on general trends observed for SN2 reactions. mdpi.comchemrxiv.orgsciforum.net The trend reflects that for this type of reaction, increasing solvent polarity can raise the activation barrier due to the stabilization of the nucleophilic reactant.
Ultimately, accurate computational modeling of reactions in solution requires careful selection of both the quantum mechanical method and the solvent model to best represent the experimental conditions and provide predictive insights into the reaction outcome. chemrxiv.orgresearchgate.net
Reactivity and Chemical Transformations of 1 4 Nitrophenyl Methyl Azocane
Transformations of the 4-Nitrophenyl Moiety
The 4-nitrophenyl group offers a variety of potential chemical modifications, primarily centered around the reactivity of the nitro group and the aromatic ring.
The nitro group of the 4-nitrophenyl moiety can be readily reduced to various other nitrogen-containing functional groups. The most common transformation is the reduction to a primary amine (4-aminophenyl group). This can be accomplished using a wide range of reducing agents and conditions.
Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel under a hydrogen atmosphere commonorganicchemistry.com. Chemical reducing agents are also effective. These include metals in acidic media (e.g., tin, iron, or zinc with hydrochloric acid), as well as other reagents like sodium borohydride in the presence of a catalyst, or trichlorosilane with an organic base commonorganicchemistry.comgoogle.com.
Partial reduction of the nitro group to a hydroxylamino group is also possible under controlled conditions with specific reducing agents, such as zinc dust in a neutral aqueous solution mdpi.com.
| Product | Reducing Agent/Conditions | Reference |
| 4-Aminophenyl derivative | H2, Pd/C | commonorganicchemistry.com |
| 4-Aminophenyl derivative | Fe, HCl | commonorganicchemistry.com |
| 4-Aminophenyl derivative | SnCl2 | commonorganicchemistry.com |
| 4-Aminophenyl derivative | NaBH4 / Catalyst | jsynthchem.com |
| 4-Hydroxylaminophenyl derivative | Zn, NH4Cl | mdpi.com |
Electrophilic aromatic substitution on the phenyl ring of 1-[(4-nitrophenyl)methyl]azocane is significantly influenced by the existing substituents. The nitro group is a strong deactivating group and a meta-director due to its electron-withdrawing nature wikipedia.orglkouniv.ac.in. The benzyl-azocane substituent is generally considered to be weakly activating and an ortho-, para-director. However, in this specific molecule, the powerful deactivating effect of the nitro group dominates the reactivity of the aromatic ring, making further electrophilic substitution challenging.
Halogenation:
Introducing a halogen atom (e.g., chlorine or bromine) onto the phenyl ring would require harsh reaction conditions. The substitution would be directed to the positions meta to the nitro group (and ortho to the benzyl-azocane group). A Lewis acid catalyst, such as iron(III) bromide (FeBr3) for bromination or aluminum chloride (AlCl3) for chlorination, would be necessary to facilitate the reaction wikipedia.orglibretexts.org.
Nitration:
Further nitration of the 4-nitrophenyl moiety would be extremely difficult due to the presence of the strongly deactivating nitro group. If the reaction were to proceed, it would require very forcing conditions (e.g., fuming nitric acid and concentrated sulfuric acid at high temperatures), and the second nitro group would be directed to a meta position relative to the first one youtube.com.
| Reaction | Reagents | Expected Major Product(s) |
| Bromination | Br2, FeBr3 | 1-[(2-bromo-4-nitrophenyl)methyl]azocane |
| Chlorination | Cl2, AlCl3 | 1-[(2-chloro-4-nitrophenyl)methyl]azocane |
| Nitration | HNO3, H2SO4 (fuming) | 1-[(2,4-dinitrophenyl)methyl]azocane |
Nucleophilic Aromatic Substitution (if activated)
The 4-nitro group on the aromatic ring of this compound acts as a powerful electron-withdrawing group, which significantly reduces the electron density of the benzene ring. This deactivation makes the ring susceptible to nucleophilic attack. However, for a classical SNAr (addition-elimination) reaction to occur, a suitable leaving group, such as a halide, must be present on the ring, typically positioned ortho or para to the nitro group. nih.gov In the case of this compound, the aromatic ring lacks such a leaving group.
Therefore, direct substitution of a group on the ring via a standard SNAr mechanism is not feasible. Instead, a different type of reaction known as Vicarious Nucleophilic Substitution (VNS) can take place. VNS allows for the nucleophilic replacement of a hydrogen atom on an electron-deficient aromatic ring. This reaction utilizes carbanions that have a leaving group attached to the carbanionic center. For 4-substituted nitroarenes, VNS typically occurs at the position ortho to the nitro group.
Selective Functionalization and Derivatization Strategies
The structure of this compound offers three main regions for selective modification: the azocane (B75157) ring, the methylene (B1212753) alkyl linker, and the 4-nitrophenyl aromatic ring.
Synthesis of Analogues with Modified Azocane Ring (e.g., ring contraction/expansion from precursors)
While specific examples involving the modification of the azocane ring in this compound are not extensively documented, general synthetic strategies for medium-sized nitrogen heterocycles can be applied. The synthesis of analogues could be achieved not by modifying the pre-formed molecule, but by utilizing different cyclic amine precursors during the initial synthesis. The standard synthesis involves the N-alkylation of azocane with 4-nitrobenzyl halide. By substituting azocane with other cyclic amines, a variety of analogues can be produced.
| Precursor Amine | Resulting Analogue | Ring Size |
| Pyrrolidine | 1-[(4-Nitrophenyl)methyl]pyrrolidine | 5 |
| Piperidine | 1-[(4-Nitrophenyl)methyl]piperidine | 6 |
| Azepane | 1-[(4-Nitrophenyl)methyl]azepane | 7 |
| Azonane | 1-[(4-Nitrophenyl)methyl]azonane | 9 |
Furthermore, ring-expansion and ring-contraction methodologies, while complex, could be envisioned from suitable precursors. For instance, ring expansion of a substituted azepane derivative or contraction from an azonane precursor could theoretically yield the azocane analogue.
Modifications of the Alkyl Linker
The benzylic methylene bridge (-CH₂-) connecting the aromatic ring and the azocane nitrogen is a potential site for functionalization. While this C-H bond is generally stable, strategies exist for its modification in related benzylamine systems. One approach involves the introduction of substituents onto the methylene carbon. nih.gov For instance, creating analogues with alkyl or aryl groups on the linker could be achieved by using a substituted benzylic precursor, such as 1-(4-nitrophenyl)ethyl bromide, in the initial alkylation step.
Another potential modification is the introduction of a carbonyl group to form an amide, 1-(4-nitrobenzoyl)azocane. This significantly alters the electronic properties and conformation of the linker region.
Synthesis of Derivatives via Transformations of the Aromatic Ring
The 4-nitrophenyl group is the most versatile site for derivatization, with the transformation of the nitro group being the most prominent reaction. chempedia.info
Reduction of the Nitro Group: The most common and synthetically useful transformation is the reduction of the nitro group to a primary amine, yielding 1-[(4-aminophenyl)methyl]azocane. This reaction is fundamental as it converts the electron-withdrawing nitro group into an electron-donating amino group, completely altering the electronic character of the aromatic ring. This transformation opens up a vast array of subsequent derivatization possibilities. researchgate.net
| Reagent/Catalyst | Conditions | Product |
| H₂, Pd/C | Methanol, Room Temperature | 1-[(4-Aminophenyl)methyl]azocane |
| SnCl₂·2H₂O | Ethanol, Reflux | 1-[(4-Aminophenyl)methyl]azocane |
| Fe, NH₄Cl | Ethanol/Water, Reflux | 1-[(4-Aminophenyl)methyl]azocane |
| NaBH₄, NiCl₂ | Methanol, 0 °C to RT | 1-[(4-Aminophenyl)methyl]azocane |
Other Aromatic Ring Transformations: Beyond reduction, other transformations are possible, although the strong deactivating effect of the nitro group limits electrophilic aromatic substitution. If substitution were to occur, it would be directed to the meta position relative to the nitro group. More practically, the amino derivative, 1-[(4-aminophenyl)methyl]azocane, can readily undergo electrophilic substitution reactions such as halogenation or nitration, with substitution directed to the ortho position relative to the activating amino group.
Applications as a Synthetic Intermediate
Precursor for Advanced Organic Syntheses
The primary application of this compound in synthesis is as a precursor to its amino derivative, 1-[(4-aminophenyl)methyl]azocane. This aniline derivative is a valuable building block in medicinal chemistry and materials science. The primary amine can be readily acylated, sulfonated, or used in coupling reactions to construct more complex molecular architectures. For example, it can serve as a key intermediate in the synthesis of pharmacologically active compounds or functional materials where the azocane and substituted phenyl moieties are desired structural motifs. The nitro compound itself can be used in contexts where a reducible group is needed for specific applications, such as in linkers for antibody-drug conjugates that are cleaved in hypoxic tumor environments where nitroreductases are overexpressed. researchgate.net
Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and scholarly articles, detailed information regarding the chemical reactivity and transformations of the compound this compound is not available in the public domain. Consequently, a detailed article on its specific applications as a building block for complex heterocyclic structures or as a scaffold for catalyst development cannot be provided at this time.
The azocane ring system, a saturated eight-membered heterocycle containing a nitrogen atom, is a recognized scaffold in medicinal chemistry and materials science. The incorporation of a (4-nitrophenyl)methyl substituent suggests potential for a range of chemical modifications. The nitro group, being a strong electron-withdrawing group, can be reduced to an amine, which in turn can participate in various coupling reactions to build more complex molecular architectures. Furthermore, the benzylic position offers a site for functionalization.
However, without specific studies on this compound, any discussion of its reactivity would be purely speculative, drawing parallels from the known chemistry of similar structures. For instance, research on other nitrophenyl-containing heterocycles has demonstrated their utility in the synthesis of diverse molecular frameworks. nih.govnih.gov These related compounds have been used as precursors for fused heterocyclic systems and have shown interesting biological activities. nih.gov
Similarly, the general class of N-substituted azocanes has been explored for various applications, but the specific influence of the (4-nitrophenyl)methyl group on the reactivity of the azocane ring and its potential in catalysis is not documented. The development of catalysts often relies on the precise electronic and steric properties of the ligand scaffold, information that is currently lacking for this compound.
Future Directions and Advanced Research Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for the widespread investigation of 1-[(4-nitrophenyl)methyl]azocane and its analogues. While classical methods for the synthesis of N-substituted azocanes exist, future research should focus on novel pathways that offer improved yields, stereoselectivity, and access to a broader range of derivatives.
One promising approach involves the application of modern catalytic cross-coupling reactions. For instance, palladium- or copper-catalyzed N-arylation or N-benzylation of azocane (B75157) could provide a direct and efficient route to the target compound. Another avenue for exploration is the use of multicomponent reactions, which can generate molecular complexity in a single step. Furthermore, base-mediated reductive cyclization strategies, which have been successful in synthesizing related heterocyclic systems like hexahydro-1-benzazocines, could be adapted for the synthesis of the azocane core. nih.gov The development of solid-phase synthesis methods would also be highly beneficial for creating libraries of related compounds for high-throughput screening.
A key challenge in azocane chemistry is the control of transannular reactions, which can lead to the formation of bicyclic products. Future synthetic strategies must address this challenge to selectively obtain the desired eight-membered ring. The exploration of ring-closing metathesis (RCM) of appropriate diolefinic precursors could offer a powerful solution for the construction of the azocane ring with high efficiency.
| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Precursors |
| Catalytic N-benzylation | High efficiency, good functional group tolerance | Catalyst poisoning by nitro group | Azocane, 4-nitrobenzyl halide |
| Reductive Amination | Readily available starting materials | Control of over-alkylation | Azocane, 4-nitrobenzaldehyde |
| Ring-Closing Metathesis | High functional group tolerance, stereocontrol | Synthesis of diene precursors | N-(but-3-en-1-yl)-N-(4-nitrobenzyl)but-3-en-1-amine |
| Base-Mediated Cyclization | Potential for one-pot synthesis | Control of ring size | Suitably substituted acyclic amino-ketones |
Development of Advanced Spectroscopic Probes for In-Situ Studies
To fully understand the behavior of this compound in complex environments, the development of advanced spectroscopic probes for in-situ studies is crucial. These techniques can provide real-time information on the compound's conformational dynamics, interactions with biological targets, and behavior within materials.
Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are particularly promising techniques. imperial.ac.uk By adsorbing the molecule onto metallic nanostructures, these methods can provide enormous signal enhancements, allowing for the detection of even single molecules. This would enable detailed vibrational analysis of the compound's structure and its interactions with its local environment. imperial.ac.uk
Time-resolved spectroscopic techniques, such as transient absorption and fluorescence spectroscopy, can be employed to study the excited-state dynamics of the nitrophenyl chromophore. This is particularly relevant for understanding any photochemical or photophysical properties of the compound, which could be exploited in applications such as photosensitizers or molecular switches. researchgate.net In-situ NMR spectroscopy could also be a powerful tool for monitoring reaction kinetics and identifying transient intermediates in synthetic pathways.
| Spectroscopic Technique | Information Gained | Potential Applications |
| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational modes, molecular orientation, binding interactions | Biosensing, studying interactions at interfaces |
| Tip-Enhanced Raman Spectroscopy (TERS) | High-resolution spatial mapping of molecular structure | Nanoscale imaging of the compound in materials |
| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetime, quenching mechanisms | Understanding photophysical properties |
| In-Situ NMR Spectroscopy | Reaction kinetics, intermediate identification | Optimization of synthetic routes |
High-Throughput Computational Screening for Related Structures
High-throughput computational screening (HTCS) offers a powerful and cost-effective approach to explore the vast chemical space around this compound and identify derivatives with desired properties. nih.gov By employing computational methods, large virtual libraries of related compounds can be rapidly assessed for their potential as, for example, enzyme inhibitors, receptor ligands, or materials with specific electronic properties. nih.govnih.gov
Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound analogues with various biological targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of these compounds with their biological activity or physical properties. This can guide the rational design of new, more potent, or selective compounds. ajpamc.com
Furthermore, density functional theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of novel analogues. This information can be invaluable for understanding the fundamental chemistry of these compounds and for designing molecules with tailored photophysical or electronic characteristics.
Design and Synthesis of Chemically Modified Analogues with Tunable Properties
The systematic chemical modification of the this compound scaffold is a key strategy for fine-tuning its properties for specific applications. By introducing different substituents on the aromatic ring or the azocane core, it is possible to modulate factors such as solubility, lipophilicity, electronic properties, and biological activity. ajpamc.com
For instance, modifying the nitro group, which is a well-known pharmacophore and a potential metabolic liability, could lead to analogues with improved pharmacological profiles. Replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) would significantly alter the electronic character of the molecule. nih.gov
Functionalization of the azocane ring itself could also provide access to a wide range of new analogues. The introduction of substituents at different positions on the ring could influence its conformation and, consequently, its binding to biological targets. The synthesis of chiral analogues would also be of great interest for exploring stereoselective interactions with chiral biological systems.
| Modification Site | Substituent Examples | Potential Effect on Properties |
| 4-position of phenyl ring | -NH2, -OH, -OCH3 | Altered electronic properties, potential for new interactions |
| Other positions of phenyl ring | -F, -Cl, -Br | Modified lipophilicity and binding interactions |
| Azocane ring | -CH3, -OH, -COOH | Altered conformation, solubility, and potential for further functionalization |
Integration into Material Science Frameworks (e.g., polymeric scaffolds, supramolecular assemblies)
The unique structural features of this compound make it an attractive building block for the construction of novel materials with advanced functionalities. Its integration into polymeric scaffolds or supramolecular assemblies could lead to materials with interesting optical, electronic, or responsive properties. nih.govnih.govwiley.com
For example, the nitrophenyl group can act as a π-electron acceptor, making it suitable for incorporation into charge-transfer complexes or conductive polymers. wiley.com The flexible azocane ring could impart conformational flexibility to a polymer chain or influence the packing of molecules in a supramolecular assembly. researchgate.net
Furthermore, the compound could be functionalized with polymerizable groups, allowing it to be covalently incorporated into polymer backbones. This could lead to the development of smart materials that respond to external stimuli such as light, pH, or the presence of specific analytes. The formation of self-assembled monolayers on surfaces or the incorporation into hydrogels are other exciting possibilities for creating functional materials based on this versatile scaffold. rsc.org
Q & A
Q. How can researchers integrate mechanistic studies with kinetic profiling to elucidate the compound’s degradation pathways?
- Methodological Answer: Perform time-resolved UV-Vis spectroscopy to track nitro group reduction kinetics. Couple with LC-MS/MS to identify transient intermediates. Use Arrhenius plots to derive activation energies for degradation steps. Validate pathways through isotopic labeling (e.g., N-tracing) .
Notes
- Theoretical Frameworks: Link studies to electronic structure theory (e.g., frontier molecular orbital analysis) or reaction mechanism hypotheses .
- Data Validation: Cross-reference experimental results with ChemIDplus, EPA, or peer-reviewed databases to ensure consistency .
- Advanced Techniques: Prioritize combinatorial chemistry for derivative synthesis and machine learning for predictive modeling of physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
